molecular formula C27H26N4O2S B11981224 N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B11981224
M. Wt: 470.6 g/mol
InChI Key: ZCXAGOGICNIKSO-AWRNBQGKSA-N
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Description

N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H26N4O2S. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxyphenyl group, and a propenylidene linkage. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the benzimidazole derivative.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the benzimidazole-sulfanyl intermediate with hydrazine or a hydrazine derivative.

    Condensation with Methoxyphenylpropenal: The final step involves the condensation of the hydrazide intermediate with 3-(2-methoxyphenyl)-2-propenal under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine or hydrazone linkages.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; typically carried out under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imine or hydrazone derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E,2E)-3-(2-Furyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
  • **N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
  • **N’-[(E)-1-(4-Hydroxyphenyl)propylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Uniqueness

N’-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H26N4O2S/c1-20-13-15-21(16-14-20)18-31-24-11-5-4-10-23(24)29-27(31)34-19-26(32)30-28-17-7-9-22-8-3-6-12-25(22)33-2/h3-17H,18-19H2,1-2H3,(H,30,32)/b9-7+,28-17+

InChI Key

ZCXAGOGICNIKSO-AWRNBQGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

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